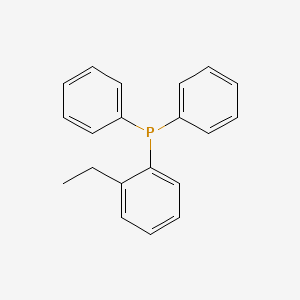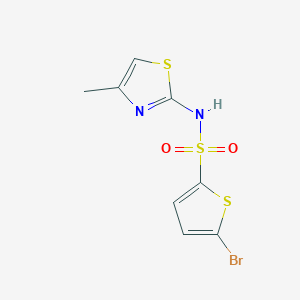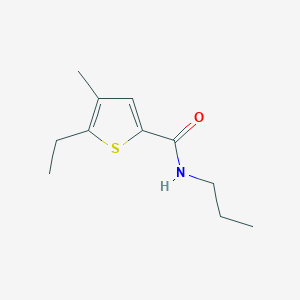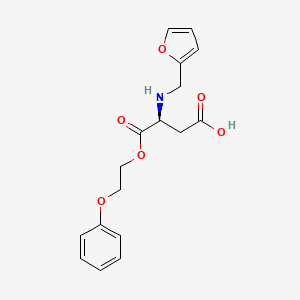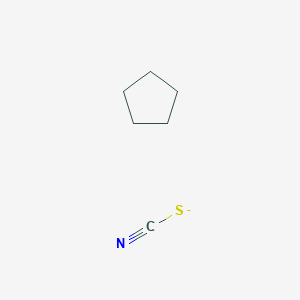
Cyclopentane;thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane;thiocyanate is a compound that combines the structural features of cyclopentane and thiocyanate Cyclopentane is a cycloalkane with the molecular formula C5H10, characterized by a five-membered carbon ring Thiocyanate, on the other hand, is a functional group with the formula SCN, consisting of sulfur, carbon, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclopentane with thiocyanogen (SCN2) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Another method involves the use of cyclopentyl halides (such as cyclopentyl chloride) and potassium thiocyanate (KSCN) in a nucleophilic substitution reaction. This reaction is usually carried out in an organic solvent like acetone or ethanol, with the temperature maintained at around 50-60°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize the production process and ensure consistent quality.
化学反应分析
Types of Reactions
Cyclopentane;thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.
Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of cyclopentyl derivatives with different functional groups.
科学研究应用
Cyclopentane;thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of cyclopentane;thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Additionally, the cyclopentane ring can influence the compound’s overall stability and reactivity, affecting its interactions with enzymes and other proteins.
相似化合物的比较
Cyclopentane;thiocyanate can be compared with other similar compounds, such as:
Cyclohexane;thiocyanate: Similar in structure but with a six-membered ring, leading to different chemical properties and reactivity.
Cyclopentane;cyanate: Contains a cyanate group (OCN) instead of thiocyanate, resulting in different reactivity and applications.
Cyclopentane;isocyanate: Features an isocyanate group (NCO), which has distinct chemical behavior compared to thiocyanate.
属性
分子式 |
C6H10NS- |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
cyclopentane;thiocyanate |
InChI |
InChI=1S/C5H10.CHNS/c1-2-4-5-3-1;2-1-3/h1-5H2;3H/p-1 |
InChI 键 |
DZOMHRUKWWPQKY-UHFFFAOYSA-M |
规范 SMILES |
C1CCCC1.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




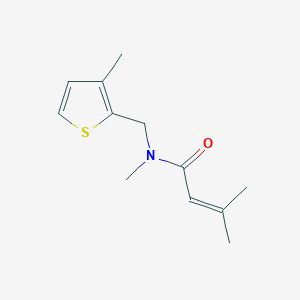
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)



![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)

